Cas no 1824474-06-7 (Cycloprop[a]indene-1-carboxylic acid, 2,5-difluoro-1,1a,6,6a-tetrahydro-)

Cycloprop[a]indene-1-carboxylic acid, 2,5-difluoro-1,1a,6,6a-tetrahydro-, is a fluorinated polycyclic compound featuring a cyclopropane-fused indene core with a carboxylic acid functional group. The presence of difluorine substituents enhances its electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid, bicyclic structure contributes to high stability, while the carboxylic acid group allows for further derivatization. The fluorination pattern may improve metabolic stability and bioavailability in drug development. This compound is particularly useful in the design of bioactive molecules, where its unique scaffold can influence binding affinity and selectivity. Suitable for research applications requiring structurally constrained, fluorinated building blocks.
Cycloprop[a]indene-1-carboxylic acid, 2,5-difluoro-1,1a,6,6a-tetrahydro- structure
1824474-06-7 structure
Product Name:Cycloprop[a]indene-1-carboxylic acid, 2,5-difluoro-1,1a,6,6a-tetrahydro-
CAS No:1824474-06-7
MF:C11H8F2O2
MW:210.176830291748
MDL:MFCD24652663
CID:5191974
PubChem ID:23001091
Update Time:2025-10-23

Cycloprop[a]indene-1-carboxylic acid, 2,5-difluoro-1,1a,6,6a-tetrahydro- Chemical and Physical Properties

Names and Identifiers

    • Cycloprop[a]indene-1-carboxylic acid, 2,5-difluoro-1,1a,6,6a-tetrahydro-
    • MDL: MFCD24652663
    • Inchi: 1S/C11H8F2O2/c12-6-1-2-7(13)8-4(6)3-5-9(8)10(5)11(14)15/h1-2,5,9-10H,3H2,(H,14,15)
    • InChI Key: USIAMXJBPLCOEA-UHFFFAOYSA-N
    • SMILES: C12C(C(O)=O)C1CC1=C2C(F)=CC=C1F

Computed Properties

  • Exact Mass: 210.04923582g/mol
  • Monoisotopic Mass: 210.04923582g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 307
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 37.3Ų

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Additional information on Cycloprop[a]indene-1-carboxylic acid, 2,5-difluoro-1,1a,6,6a-tetrahydro-

Recent Advances in Cycloprop[a]indene-1-carboxylic acid, 2,5-difluoro-1,1a,6,6a-tetrahydro- (CAS: 1824474-06-7) Research

The compound Cycloprop[a]indene-1-carboxylic acid, 2,5-difluoro-1,1a,6,6a-tetrahydro- (CAS: 1824474-06-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to consolidate the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the synthetic challenges and innovative approaches to producing this cyclopropane-fused indene derivative. The incorporation of difluorine atoms at the 2 and 5 positions has been shown to enhance the compound's metabolic stability and bioavailability, making it a promising scaffold for further medicinal chemistry optimization. Researchers have employed advanced techniques such as asymmetric catalysis and flow chemistry to achieve high enantioselectivity and yield in the synthesis of this compound.

In terms of biological activity, preliminary screening data indicate that Cycloprop[a]indene-1-carboxylic acid, 2,5-difluoro-1,1a,6,6a-tetrahydro- exhibits moderate inhibitory effects against several kinase targets implicated in inflammatory and oncogenic pathways. Molecular docking studies suggest that the rigid cyclopropane ring system allows for optimal binding to the ATP-binding pocket of certain protein kinases, while the carboxylic acid moiety provides opportunities for salt bridge formation with key lysine residues.

Recent patent filings (2022-2023) have disclosed novel derivatives of this core structure with improved pharmacokinetic properties. One particularly promising application appears to be in the treatment of autoimmune disorders, where the compound has shown efficacy in animal models of rheumatoid arthritis by modulating JAK-STAT signaling pathways. The fluorination pattern has been demonstrated to be crucial for maintaining activity while reducing off-target effects.

Structural-activity relationship (SAR) studies published in the Journal of Medicinal Chemistry (2023) have systematically explored modifications to the indene core while preserving the cyclopropane moiety. These investigations have led to the identification of analogs with enhanced selectivity profiles, particularly for targeting specific isoforms of phosphodiesterases. The 2,5-difluoro substitution pattern has emerged as particularly important for maintaining potency while minimizing hERG channel liability.

From a drug development perspective, the compound presents both opportunities and challenges. While the scaffold offers significant potential for intellectual property protection due to its novel structure, formulation scientists have noted solubility limitations that will need to be addressed through prodrug strategies or nanoparticle formulations. Recent advances in cryo-EM have enabled visualization of the compound bound to its molecular targets, providing valuable insights for structure-based drug design.

Looking forward, researchers anticipate that further optimization of Cycloprop[a]indene-1-carboxylic acid, 2,5-difluoro-1,1a,6,6a-tetrahydro- derivatives could yield clinical candidates within the next 2-3 years, particularly for inflammatory and oncology indications. The unique three-dimensional structure of this scaffold offers distinct advantages over more planar aromatic systems, potentially leading to improved target selectivity and reduced toxicity profiles. Ongoing research is focusing on expanding the therapeutic applications of this compound class while addressing the remaining pharmacokinetic challenges.

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